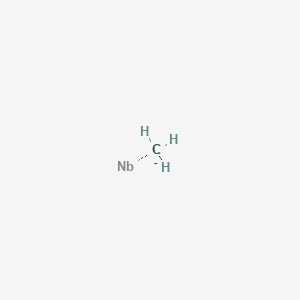

Methylniobium

Description

Properties

Molecular Formula |

CH3Nb- |

|---|---|

Molecular Weight |

107.941 g/mol |

IUPAC Name |

carbanide;niobium |

InChI |

InChI=1S/CH3.Nb/h1H3;/q-1; |

InChI Key |

KJFGGXKGAUBEKM-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Nb] |

Origin of Product |

United States |

Synthetic Methodologies for Methylniobium Complexes

Alkylation Routes for Methylniobium Compound Formation

The direct formation of a niobium-carbon bond is most commonly achieved through the alkylation of niobium halide precursors. The choice of methylating agent and the stoichiometry of the reaction are critical in determining the final product, whether it be a fully methylated homoleptic anion or a partially substituted halogenated complex.

Synthesis of Homoleptic this compound Anions

The synthesis of homoleptic this compound anions, which are compounds where all ligands attached to the niobium center are methyl groups, is a challenging endeavor due to the high reactivity of such species. A common strategy involves the exhaustive methylation of a niobium pentahalide, typically niobium pentachloride (NbCl₅), using a strong methylating agent like methyllithium (B1224462) (CH₃Li) or a methyl Grignard reagent (CH₃MgX).

The general reaction can be represented as: NbX₅ + 5 CH₃Li → [Nb(CH₃)₅] + 5 LiX

While the direct synthesis and isolation of a discrete [Nb(CH₃)₆]⁻ anion has not been extensively documented, related homoleptic niobium(V) complexes have been prepared. For instance, the reaction of [Nb(NMe₂)₅] with 10 equivalents of 2,6-Me₂C₆H₃SH in toluene (B28343) yields the homoleptic thiolate complex [Nb(SC₆H₃Me₂-2,6)₅]. nih.govcapes.gov.br This suggests that a similar salt metathesis approach with a suitable methylating agent could potentially yield a homoleptic this compound anion under specific reaction conditions. The synthesis of a seven-coordinated osmium homoleptic complex via ligand exchange further supports the feasibility of such synthetic routes. mdpi.com

Preparation of Halogenated this compound Complexes

More commonly, partial methylation of niobium halides leads to the formation of halogenated this compound complexes. These compounds, which contain both methyl and halide ligands, are often more stable than their homoleptic counterparts and serve as versatile starting materials for further functionalization.

The reaction of a niobium halide with a substoichiometric amount of a methylating agent allows for the controlled replacement of halide ligands with methyl groups. For example, the treatment of a dichlorido imido hydridotris(3,5-dimethylpyrazolyl)borate niobium(V) compound, [NbTpCl₂(NtBu)], with a methylating agent can lead to the formation of a chlorido methyl complex, [NbTpClMe(NtBu)]. rsc.org This transformation is achieved by heating a 1:1 mixture of the dichlorido and the corresponding dimethyl complex at 50 °C. rsc.org

| Precursor Complex | Methylating Agent | Product | Reference |

| [NbTpCl₂(NtBu)] | MgClMe (in 1:1 ratio with dimethyl complex) | [NbTpClMe(NtBu)] | rsc.org |

Synthesis of this compound Derivatives with Ancillary Ligands

To enhance the stability and solubility of this compound complexes, and to tune their electronic and steric properties, ancillary ligands are often incorporated into the coordination sphere of the niobium center. Cyclopentadienyl (B1206354) and its derivatives, as well as hydrotris(pyrazolyl)borate ligands, are prominent examples of such stabilizing scaffolds.

Cyclopentadienyl-Based this compound Systems

Cyclopentadienyl (Cp) and its substituted analogues are ubiquitous ligands in organometallic chemistry that can stabilize a wide range of metal oxidation states. The synthesis of cyclopentadienyl-based this compound complexes typically involves the reaction of a cyclopentadienylniobium halide precursor with a methylating agent.

A notable example, although not a simple this compound complex, is the synthesis of a triple-decker sandwich compound featuring a Nb-Nb bond passing through a cyclo-Bi₅ ring. This complex, [Cp–Nb(cyclo-Bi₅)Nb–Cp]²⁻, is synthesized from the organometallic precursor NbCp₄. nih.gov This highlights the use of cyclopentadienyl niobium precursors for the synthesis of more complex structures. The general approach would involve reacting a precursor like Cp₂NbCl₂ with a methylating agent to substitute the chloride ligands with methyl groups.

Silyl-Cyclopentadienyl Ligand Approaches for this compound Complexes

The introduction of silyl (B83357) substituents onto the cyclopentadienyl ring can significantly modify the steric and electronic properties of the resulting metal complexes. The synthesis of silyl-cyclopentadienyl this compound complexes would follow a similar strategy to their non-silylated counterparts, starting from a silyl-cyclopentadienyl niobium halide.

The synthesis of the silyl-cyclopentadienyl ligand itself is a key first step. While direct examples for niobium are not prevalent in the provided literature, the synthesis of silyl rare-earth complexes offers a model. These are often prepared via ligand exchange reactions. nih.gov For instance, a silyl-cyclopentadienyl lithium salt could be reacted with a niobium halide to form the desired precursor, which can then be methylated. The synthesis of silylene and silyl(silylene)metal complexes has also been reported, indicating the diverse chemistry of silicon-containing organometallic compounds. researchgate.net

Hydrotris(pyrazolyl)borate Ligand Scaffolds in this compound Chemistry

Hydrotris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionate" ligands, are versatile tridentate ligands that have been successfully employed to stabilize this compound complexes. These bulky ligands occupy three coordination sites, providing steric protection to the metal center.

A key synthetic route involves the alkylation of a dichlorido imido hydridotris(3,5-dimethylpyrazolyl)borate niobium(V) precursor, [NbTpCl₂(NtBu)], with a methyl Grignard reagent. The reaction with two equivalents of MgClMe leads to the formation of the dimethyl derivative, [NbTpMe₂(NtBu)]. rsc.org This reaction provides a clean route to a stable dithis compound complex.

Table of Synthetic Reactions for Hydrotris(pyrazolyl)borate this compound Complexes

| Precursor Complex | Methylating Agent (Equivalents) | Product | Reference |

|---|

This methodology highlights the utility of the hydrotris(pyrazolyl)borate ligand in accessing well-defined this compound complexes. The synthesis of the ligand itself can be achieved through various methods, including the reaction of a pyrazole (B372694) with potassium borohydride (B1222165) (KBH₄). zu.edu.ly

Generation of Reactive this compound Intermediates

The synthesis of stable this compound compounds has paved the way for the generation of highly reactive intermediates, such as methylidene and methylidyne complexes. These species are of significant interest due to their potential applications in catalysis and organic synthesis. Their transient nature, however, often necessitates specific synthetic strategies to generate and, in some cases, isolate them.

One common pathway to generate niobium methylidene complexes involves the thermolysis or photolysis of dithis compound precursors. For instance, the dinuclear niobium methylidene complex, [{(Ar'O)₂Nb}₂(μ₂-Cl)₂(μ₂-CH₂)] (where Ar'O = 2,6-bis(diphenylmethyl)-4-tert-butylphenoxide), can be prepared through the thermal or photochemical treatment of [(Ar'O)₂Nb(CH₃)₂Cl]. nih.gov This reaction is proposed to proceed through a radical mechanism involving a binuclear α-hydrogen abstraction. nih.gov

Another effective method for producing niobium methylidene complexes is the reaction of a suitable niobium precursor with an ylide. The first structurally characterized terminal niobium(V) methylidene complex was synthesized in high yield by reacting [(Ar′O)₂Nb(CH₃)₂Cl] with two equivalents of H₂CPPh₃. rsc.org

The generation of the even more reactive niobium methylidyne intermediates often builds upon the corresponding methylidene complexes. Reduction of the dinuclear methylidene complex [{(Ar'O)₂Nb}₂(μ₂-Cl)₂(μ₂-CH₂)] with two equivalents of potassium graphite (B72142) (KC₈) leads to the formation of the first niobium methylidyne, [K][{(Ar'O)₂Nb}₂(μ₂-CH)(μ₂-H)(μ₂-Cl)], via a binuclear α-hydrogen elimination. nih.gov

Furthermore, mononuclear niobium methylidyne complexes have been successfully synthesized. Treatment of the dimethyl triflate precursor, (PNP)Nb(CH₃)₂(OAr)(OTf), with the ylide H₂CPPh₃ yields the mononuclear methylidyne complex, (PNP)Nb≡CH(OAr). acs.org An alternative route to this methylidyne involves the deprotonation of the corresponding methylidene complex, (PNP)Nb═CH₂(OAr)(OTf), using a Brønsted base. acs.org The synthesis of the first mononuclear group 5 methylidyne complex, [(PNP)(ArO)Nb≡CH], has also been reported, showcasing its reactivity in methylidyne transfer reactions. acs.org

The table below summarizes key reactive this compound intermediates and their precursors.

| Reactive Intermediate | Precursor(s) | Reagent(s)/Condition(s) | Reference(s) |

| [{(Ar'O)₂Nb}₂(μ₂-Cl)₂(μ₂-CH₂)] | [(Ar'O)₂Nb(CH₃)₂Cl] | Thermolysis or Photolysis | nih.gov |

| Terminal Niobium(V) Methylidene | [(Ar′O)₂Nb(CH₃)₂Cl] | H₂CPPh₃ | rsc.org |

| [K][{(Ar'O)₂Nb}₂(μ₂-CH)(μ₂-H)(μ₂-Cl)] | [{(Ar'O)₂Nb}₂(μ₂-Cl)₂(μ₂-CH₂)] | KC₈ | nih.gov |

| (PNP)Nb≡CH(OAr) | (PNP)Nb(CH₃)₂(OAr)(OTf) | H₂CPPh₃ | acs.org |

| (PNP)Nb≡CH(OAr) | (PNP)Nb═CH₂(OAr)(OTf) | Brønsted Base | acs.org |

| [(PNP)(ArO)Nb≡CH] | (PNP)Nb(CH₃)₂(OAr) | [FeCp₂][OTf], then H₂CPPh₃ | acs.org |

These synthetic methodologies have been crucial in advancing the understanding of the fundamental chemistry of niobium-carbon multiple bonds. The isolation and structural characterization of these reactive intermediates, confirmed by techniques such as multinuclear NMR and X-ray diffraction, have provided valuable insights into their bonding and reactivity. nih.govacs.org

Reactivity and Mechanistic Investigations of Methylniobium Complexes

Reactions with Organic Substrates Mediated by Methylniobium Reagents

The reactivity of this compound complexes extends to a variety of organic functional groups. These interactions are often mediated by the Lewis acidic nature of the niobium center and the nucleophilic character of the methyl group, leading to a range of chemical transformations.

While direct nucleophilic addition of a methyl group from a stable this compound complex to a carbonyl is not extensively documented, related niobium-mediated reactions highlight the interaction between niobium species and carbonyl compounds. Low-valent niobium reagents, such as NbCl₃(DME), have been shown to promote the reductive coupling of imines with aldehydes or ketones to produce 2-amino alcohols. acs.org

Niobium pentachloride (NbCl₅), a common precursor for organoniobium compounds, acts as a potent Lewis acid, activating carbonyl groups toward further reactions. wikipedia.org Investigations into the reactions of NbCl₅ with aliphatic ketones like ethylmethyl ketone and diethyl ketone revealed that instead of simple adduct formation, oxygen-abstracted products such as [MOCl₃·2L] (where M=Nb, L=ketone) and [(NbCl₄)₂O·2L] are formed. iaea.org This demonstrates the high oxophilicity of niobium. In other systems, NbCl₅ can activate cycloenones to facilitate conjugate addition reactions. mdpi.com For instance, in the presence of NbCl₅, furan (B31954) and 2-methylfuran (B129897) undergo conjugate addition to cycloenones. mdpi.com

Table 1: Niobium-Mediated Reactions with Carbonyl Compounds

| Niobium Reagent | Carbonyl Substrate | Product Type | Reference |

|---|---|---|---|

| NbCl₃(DME) | Aldehydes / Ketones (with imines) | 2-Amino Alcohols | acs.org |

| NbCl₅ | Ethylmethyl Ketone, Diethyl Ketone | Oxygen-Abstracted Complexes | iaea.org |

| NbCl₅ | Cycloenones (with furans) | Conjugate Addition Products | mdpi.com |

This compound complexes and their derivatives exhibit reactivity towards isocyanates and isonitriles, typically through insertion reactions into niobium-element bonds. The reaction of a terminal niobium imide complex, [(O-3)Nb=NMe(py)₂], with p-tolylisocyanate (p-TolNCO) results in the formation of an asymmetric ureate complex, [(O-3)Nb{p-TolNC(O)NMe}(py)]. researchgate.net This transformation involves the insertion of the isocyanate into the niobium-imide bond.

Similarly, cationic niobium methyl complexes supported by β-diketiminato (BDI) and imido ligands have been investigated for their reactivity. mdpi.com These complexes can undergo migratory insertion of isonitriles. For example, reaction with xylylisocyanide leads to the formation of an iminoacyl group, which can then be trapped by phosphines or undergo further reaction to yield ketimine complexes. mdpi.com The general mechanism for nucleophilic addition to coordinated isonitriles can be complex, potentially proceeding through concerted, dissociative, or associative pathways. mdpi.com For many transition metals, the reaction involves the attack of a nucleophile (like an alkyl group) on the electrophilic isonitrile carbon. mdpi.comnih.gov

A specific pathway defined as "chlorinating methylation" involving this compound reagents is not prominently described in surveyed chemical literature. However, the reactivity of niobium pentachloride (NbCl₅) in various contexts provides insight into related transformations. NbCl₅ is a versatile Lewis acid catalyst and a key precursor in organoniobium chemistry. wikipedia.org It has been employed to promote methylation reactions, such as in the synthesis of methyl salicylate (B1505791) from acetylsalicylic acid and methanol, where it acts as a stoichiometric reagent to facilitate sequential transesterification-esterification. researchgate.net In these reactions, NbCl₅ activates the substrates, but it does not simultaneously act as both a chlorinating and methylating agent in a single defined pathway. Separately, NbCl₅ is used in reactions where its chloride ligands are transferred, and it can be a precursor to this compound compounds through reactions with methylating agents like methyl lithium or Grignard reagents.

Intramolecular Reactivity and Rearrangement Processes

Intramolecular reactions are fundamental to understanding the stability and reactivity of organometallic species. For this compound complexes, processes like migratory insertion and beta-elimination are key rearrangement pathways that dictate their chemical behavior.

Migratory insertion is a fundamental process in organometallic chemistry where two adjacent ligands on a metal center combine to form a new single ligand. nih.gov This reaction is crucial in many catalytic cycles. In niobium chemistry, the migratory insertion of an alkyl group onto a coordinated unsaturated molecule, such as an alkyne, has been observed. rsc.org For instance, certain ethylniobium-alkyne complexes of the type Tp*Nb(Cl)(CH₂Me)(PhC≡CR') undergo a thermally induced rearrangement. rsc.org This process involves the migratory insertion of the ethyl group onto the alkyne, followed by a β-alkyl elimination, ultimately yielding a niobium methyl complex. rsc.org The kinetic and trapping data from these studies indicate that the migratory insertion of the alkyl group is the rate-determining step. rsc.org

Cationic d⁰ niobium methyl complexes have also been shown to undergo migratory insertion reactions with substrates like isonitriles to form new amidinate and ketimide complexes. mdpi.com The general principles of migratory insertion dictate that the formal oxidation state of the metal remains unchanged and that the reacting ligands must be cis to one another. wikipedia.orgmdpi.com

Table 2: Kinetic Data for Alkyl Group Rearrangement in Niobium Phenylpropyne Complexes

| Starting Complex | Rearrangement Product | Rate Constant (k) at 358 K (s⁻¹) | Reference |

|---|---|---|---|

| Tp*Nb(Cl)(Et)(PhC≡CMe) | Tp*Nb(Cl)(Me)(PhC≡CEt) | 2.5 x 10⁻⁴ | rsc.org |

| Tp*Nb(Cl)(n-Pr)(PhC≡CMe) | Tp*Nb(Cl)(Me)(PhC≡C-n-Pr) | 1.1 x 10⁻⁴ | rsc.org |

| Tp*Nb(Cl)(CH₂SiMe₃)(PhC≡CMe) | Tp*Nb(Cl)(Me)(PhC≡CCH₂SiMe₃) | 0.6 x 10⁻⁴ | rsc.org |

Beta-alkyl elimination is the microscopic reverse of alkyl insertion into a metal-alkene bond and is a common decomposition pathway for many transition metal alkyls. The process involves the transfer of an alkyl group from a β-carbon to the metal center, forming a metal-alkyl and a coordinated alkene. This reaction is distinct from the more common β-hydride elimination. For early transition metals like niobium, which are electron-deficient and have a d⁰ configuration, β-alkyl elimination can be thermodynamically favorable compared to β-hydride elimination.

Alpha-Agostic Interactions and Their Influence on Reactivity

In the realm of organometallic chemistry, an alpha-agostic interaction refers to the intramolecular interaction of a coordinatively unsaturated transition metal, such as niobium, with a C-H bond on a ligand at the alpha-position. wikipedia.org This phenomenon involves the donation of electron density from the C-H sigma bond to an empty d-orbital on the metal center, resulting in a three-center-two-electron bond. wikipedia.org For this compound complexes, this would involve a direct interaction between the niobium center and one of the C-H bonds of the methyl group.

The formation of an agostic bond is a stabilizing interaction, estimated to be between 10-15 kcal/mol, which is stronger than a typical hydrogen bond. wikipedia.org This interaction is crucial for stabilizing the electron-deficient niobium center, which, in many this compound complexes, has a low d-electron count and available coordination sites. nih.gov The presence of an alpha-agostic interaction significantly influences the structure, stability, and reactivity of the complex. numberanalytics.com

Structurally, agostic interactions are characterized by specific geometric and spectroscopic features. numberanalytics.com There is a demonstrably short distance between the niobium metal center and the interacting hydrogen atom. numberanalytics.com This is accompanied by a corresponding elongation of the C-H bond and distinct changes in bond angles around both the metal and the alpha-carbon. wikipedia.org Spectroscopic evidence is a key identifier. In infrared (IR) spectroscopy, the C-H stretching frequency of the agostic bond is lowered due to the weakening of the bond. In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton involved in the interaction experiences an upfield shift, and a significant reduction in the one-bond carbon-hydrogen coupling constant (¹JC-H) is observed. nih.gov

The influence of these interactions on reactivity is profound. The alpha-agostic interaction is not merely a structural curiosity but an active participant in reaction mechanisms. nih.gov In reactions involving migratory insertion, such as olefin polymerization, the agostic interaction plays a critical role. wikipedia.orgnih.gov It helps to orient the incoming substrate and stabilize the transition state, thereby lowering the activation energy of the insertion step. nih.gov For a this compound complex, the agostic interaction can pre-activate the C-H bond, making it more susceptible to processes like alpha-hydrogen abstraction, a key step in the formation of niobium methylidene species. researchgate.net This interaction rigidly holds the growing polymer chain during Ziegler-Natta catalysis, which in turn affects the stereoselectivity of the polymerization process. wikipedia.org

Table 1: Spectroscopic and Structural Signatures of Alpha-Agostic Interactions

| Parameter | Observation | Significance |

|---|---|---|

| M-H Distance | Short, typically 1.8-2.3 Å numberanalytics.com | Indicates direct bonding interaction between metal and hydrogen. |

| C-H Bond Length | Elongated | Weakening of the C-H bond due to electron donation to the metal. |

| ¹H NMR | Upfield shift of agostic H | Increased shielding of the proton due to the metallic environment. |

| ¹³C NMR | Shielding of the α-carbon | Change in the electronic environment of the carbon atom. |

| IR Spectroscopy | Lowered ν(C-H) stretching frequency | Confirms the weakening of the carbon-hydrogen bond. nih.gov |

| ¹J(C-H) Coupling Constant | Reduced value | A key diagnostic feature for agostic interactions. nih.gov |

Formation and Reactivity of this compound Hydride and Niobium Methylidene Species

This compound Hydrides

The synthesis of this compound hydride complexes, while not extensively documented as isolated species, can be approached through established methodologies for early transition metal hydrides. researchgate.net General synthetic routes include:

Reaction with Hydride Reagents : Treatment of a this compound halide precursor, such as [Nb(CH₃)Cl₄], with a main group hydride reagent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can yield a hydride complex. libretexts.org

Hydrogenolysis : The reaction of a dithis compound complex with H₂ can lead to the elimination of one methyl group as methane (B114726), generating a this compound hydride species. This is a common method for preparing alkyl hydrides of related group 4 metals. caltech.edu

Beta-Hydride Elimination : While not directly applicable to a methyl group which lacks a beta-hydrogen, this pathway is crucial in the chemistry of higher alkylniobium complexes and can lead to niobium hydride formation. libretexts.org

The reactivity of this compound hydrides is governed by the polarity of the Nb-H bond. As niobium is an early, electropositive transition metal, the hydride ligand is typically nucleophilic (hydridic) in nature. libretexts.orgumb.edu This dictates its primary modes of reactivity, which include:

Insertion Reactions : Unsaturated organic substrates like alkenes, alkynes, and carbonyls can insert into the Nb-H bond. This is a fundamental step in many catalytic cycles, such as hydrogenation and hydroformylation, leading to the formation of new niobium-carbon bonds. libretexts.org

Hydride Transfer : The hydridic nature of the Nb-H bond allows for the transfer of the hydride to electrophiles, such as ketones or aldehydes. libretexts.org

Reductive Elimination : Reaction with a suitable reagent can induce reductive elimination of methane from a this compound hydride, generating a reduced niobium center with a vacant coordination site.

Niobium Methylidene Species

Niobium methylidene (Nb=CH₂) complexes are highly reactive species that serve as key intermediates in various transformations, most notably olefin metathesis. Their formation often proceeds via alpha-hydrogen abstraction from a this compound precursor.

One well-documented route involves the thermolysis or photolysis of a dialkyl complex like [_2Nb_2Cl] (where Ar'O is a bulky aryloxide ligand). nih.gov This process leads to the formation of a dinuclear, bridging methylidene complex, [(_2Nb)_2(μ₂-Cl)_2(μ₂-CH₂)]. nih.gov Isotopic labeling studies support a mechanism involving a binuclear α-hydrogen abstraction pathway for this transformation. nih.gov Another synthetic method involves the reaction of a dithis compound complex with an ylide, such as H₂CPPh₃, which acts as a methylidene transfer agent to yield a terminal methylidene complex. rsc.org

The reactivity of niobium methylidene complexes is characterized by:

Metathesis Polymerization : Niobium alkylidene complexes have demonstrated high catalytic activity for the ring-opening metathesis polymerization (ROMP) of cyclic olefins like norbornene and for the polymerization of internal alkynes. acs.org

Redox Chemistry : The niobium methylidene complex [(_2Nb)_2(μ₂-Cl)_2(μ₂-CH₂)] can be reduced with agents like KC₈. This results in the formation of the first niobium methylidyne complex, [K][(_2Nb)_2(μ₂-CH)(μ₂-H)(μ₂-Cl)], through a binuclear α-hydrogen elimination. nih.gov This process is reversible, as oxidation of the methylidyne complex reforms the methylidene. nih.gov

Methylidyne Transfer : The related mononuclear niobium methylidyne complex, [(PNP)(ArO)Nb≡CH], which can be conceptually derived from a methylidene, undergoes methylidyne transfer reactions with polar and unsaturated substrates like isocyanates and phosphaalkynes. acs.orgresearchgate.net

Table 2: Selected Formation Reactions of Niobium Methylidene Complexes

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| [(Ar'O)_2Nb(CH₃)_2Cl] | Thermolysis or Photolysis | [((Ar'O)_2Nb)_2(μ₂-Cl)_2(μ₂-CH₂)] | nih.gov |

| [(Ar'O)_2Nb(CH₃)_2Cl] | 2 equiv. H₂CPPh₃ | [(Ar'O)_2Nb(=CH₂)(CH₃)] | rsc.org |

| Nb(CH₂SiMe₃)₂(NR)[OC(CF₃)_₃] | PMe₃, α-hydrogen elimination | Nb(CHSiMe₃)(NR)[OC(CF₃)_₃](PMe₃)_2 | acs.org |

Radical-Mediated Pathways in this compound Transformations

While many reactions of organometallic compounds are described by concerted, two-electron pathways (e.g., migratory insertion, reductive elimination), radical-mediated pathways involving one-electron steps are increasingly recognized as significant alternatives. In this compound chemistry, radical mechanisms provide explanations for transformations that are not easily accounted for by conventional polar steps.

Free radicals are chemical species that contain a single unpaired electron, and their generation in organometallic systems can often be initiated by thermal or photochemical homolytic cleavage of a metal-ligand bond. utexas.edu For a this compound complex, this would involve the homolysis of the Nb-C bond to generate a niobium-centered radical and a methyl radical (•CH₃).

Strong evidence for a radical-mediated pathway has been presented for the formation of the dinuclear niobium methylidene complex, [(_2Nb)_2(μ₂-Cl)_2(μ₂-CH₂)], from the dimethyl precursor [_2Nb_2Cl]. nih.gov Mechanistic investigations, including isotopic labeling and crossover experiments, support the operation of a radical mechanism in concert with a binuclear α-hydrogen abstraction. nih.gov The proposed pathway likely involves an initial homolytic event, followed by hydrogen atom abstraction and radical coupling steps.

The involvement of radicals is also implicated in other transformations. For instance, theoretical studies on related metal-catalyzed reactions show that the generation of a methyl radical from a precursor can be facilitated by the metal center. mdpi.com In the context of niobium, a transient methyl radical could be generated, which then participates in subsequent reaction steps such as hydrogen atom abstraction from another ligand or solvent molecule. amanote.com These radical processes are often complex and can involve multiple competing pathways, but they are crucial for understanding the full scope of this compound reactivity, particularly under thermal or photochemical conditions that favor homolytic bond cleavage. utexas.edunih.gov

Theoretical and Computational Studies of Methylniobium

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Theoretical studies on various niobium-carbon clusters have elucidated the fundamental interactions governing their structure and stability. nih.govresearchgate.net Analysis of the density of states in niobium carbide clusters indicates that the molecular orbitals are predominantly composed of contributions from the niobium 4d orbitals, with a smaller but crucial involvement of carbon 2p orbitals. nih.govresearchgate.net This orbital mixing is characteristic of a strong covalent interaction in the Nb-C bond.

In specific methylniobium compounds, such as the hexathis compound anion, [Nb(CH₃)₆]⁻, the bonding consists of sigma (σ) donation from the methyl group's sp³ hybrid orbitals to the vacant d-orbitals of the niobium center. wikipedia.org DFT calculations can quantify the extent of this charge transfer and the resulting polarity of the bond. Furthermore, calculations on species like the tetrathis compound cation, [Nb(CH₃)₄]⁺, which has been identified through combined experimental and computational studies, confirm a stable tetrahedral geometry with strong, covalent Nb-CH₃ bonds. nih.gov These theoretical models are essential for interpreting spectroscopic data and understanding the inherent stability of such species.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Nb-C Bond Length | ~2.15 - 2.25 Å | Indicates a single covalent bond, consistent with experimental data on related organoniobium compounds. |

| Mulliken Charge on Nb | +0.8 to +1.2 | Shows significant positive charge on the metal center, indicating electron donation from the methyl ligand. |

| Mulliken Charge on C | -0.5 to -0.7 | Confirms the methyl group acts as an anionic (X-type) ligand, with electron density polarized toward the carbon atom. |

| HOMO Composition | Primarily Nb 4d | The highest occupied molecular orbital is metal-centered, typical for d-electron complexes and key to their reactivity. |

**5.2. Mechanistic Probing via Computational Simulations

Computational simulations are instrumental in mapping out complex reaction pathways, identifying transient intermediates, and calculating the energy barriers associated with specific mechanistic steps.

The activation and dehydrogenation of alkanes by transition metal centers is a fundamentally important process. Computational studies have shed light on the sequential reactions of niobium cations (Nb⁺) with methane (B114726). These investigations, combining vibrational spectroscopy with DFT calculations, have identified key intermediates and products. nih.gov The reaction proceeds through initial "entrance channel" complexes, such as Nb⁺(CH₄)ₙ, where methane molecules are weakly bound to the metal center. nih.gov

| Species | Description | Key Computational Finding |

|---|---|---|

| Nb⁺(CH₄)ₙ | Entrance Channel Complex | Weakly bound methane molecules showing red-shifted C-H vibrations. |

| (H₂)NbCH₂⁺(CH₄)ₙ | Exit Channel Complex | Features a coordinated H₂ molecule and an agostic carbene C-H interaction. nih.gov |

| Nb(CH₃)₄⁺ | Final Dehydrogenation Product | A thermodynamically stable tetrahedral species formed via exothermic H₂ loss pathways involving multiple methane molecules. nih.gov |

Migratory insertion and its reverse reaction, β-hydride elimination, are elementary steps in many catalytic cycles. Computational analysis of the transition states provides critical data on the feasibility and kinetics of these processes.

Migratory Insertion: This reaction involves the coupling of two adjacent ligands on the metal center. wikipedia.org Studies on trialkyl imido niobium complexes, including the methyl derivative [Nb(CH₃)₃(NᵗBu)], have shown that these species undergo migratory insertion of isocyanides into the Nb-alkyl bonds. nih.gov The reaction proceeds via the migration of two methyl groups to the isocyanide carbons, forming bis(iminoacyl) derivatives. nih.gov Transition state calculations for such processes typically reveal a four-centered transition state where the migrating alkyl group bridges the metal and the unsaturated ligand. The energy barrier for this step is sensitive to steric and electronic factors. Computational work has shown that for a migratory insertion to proceed to a stable product, a trapping ligand is often necessary to occupy the vacant coordination site generated during the insertion step. ionicviper.org

Elimination: β-hydride elimination is a common decomposition pathway for metal alkyls that possess a hydrogen atom on the carbon β to the metal. This compound compounds, lacking β-hydrogens, are inherently stable against this pathway. wikipedia.orgwikipedia.org This is a primary reason for the use of methyl and neopentyl ligands in synthesizing stable alkyl complexes. wikipedia.org For other alkylniobium species (e.g., ethylniobium), DFT calculations can model the transition state for β-hydride elimination. This process requires a vacant coordination site cis to the alkyl group and involves a coplanar M-C-C-H arrangement, leading to an agostic interaction in the transition state before forming a metal-hydride and a coordinated alkene. wikipedia.org The calculated activation barrier for β-hydride elimination is often low, making it a facile and often competitive reaction pathway.

| Process | Transition State Geometry | Relative Activation Energy (kcal/mol) | Controlling Factors |

|---|---|---|---|

| Migratory Insertion (of Ethylene) | Four-centered [Nb, C(alkyl), C(alkene), C(alkene)] | Moderate to High | Steric hindrance, electrophilicity of the inserting ligand. |

| β-Hydride Elimination | Four-centered [Nb, Cα, Cβ, Hβ] with agostic H-interaction | Low | Availability of a cis-vacant site, coplanarity of the M-C-C-H unit. wikipedia.org |

Applications of Ligand Field Theory to Niobium-Carbon Systems

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by focusing on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org It provides a qualitative and semi-quantitative framework for understanding spectroscopic, magnetic, and chemical properties.

In the context of niobium-carbon systems, LFT explains how the methyl ligand influences the energy levels of the niobium d-orbitals. The methyl group, acting as an anionic ligand (CH₃⁻), is primarily a strong σ-donor. In a hypothetical octahedral complex, such as [Nb(CH₃)₆]³⁻ (a d² Nb(III) system), the six σ-donating orbitals from the methyl ligands would interact most strongly with the metal's d-orbitals that point along the axes (d₂² and dₓ²₋y²), which form the e₉ set. This interaction raises the energy of the e₉ orbitals while the d-orbitals pointing between the axes (dₓᵧ, dₓ₂, dᵧ₂), the t₂₉ set, remain non-bonding or weakly interacting.

The energy separation between the t₂₉ and e₉ sets is the ligand field splitting parameter (10Dq). As a strong σ-donor, the methyl ligand induces a relatively large 10Dq value. While the methyl group has no lone pairs for π-donation, it can engage in weak π-interactions through hyperconjugation, donating electron density from C-H bonding orbitals into the metal t₂₉ orbitals. This effect, however, is generally much weaker than the primary σ-donation. LFT thus predicts a specific d-orbital splitting pattern that governs the electronic transitions (colors) and magnetic properties of this compound complexes.

| Parameter | Description | Significance in this compound |

|---|---|---|

| 10Dq (Δₒ) | Ligand Field Splitting Parameter: Energy difference between t₂₉ and e₉ orbital sets in an octahedral field. | Expected to be large due to the strong σ-donating nature of the methyl ligand, leading to low-spin complexes where possible. |

| B (Racah Parameter) | A measure of inter-electronic repulsion within the d-orbitals. | The value in the complex is reduced from the free-ion value (nephelauxetic effect), indicating covalent character in the Nb-C bond. |

| β (Nephelauxetic Ratio) | The ratio of the Racah parameter in the complex to that in the free ion (B/B₀). | A small β value (typically < 1) signifies significant orbital overlap and covalency, which is expected for the Nb-C bond. |

Advanced Spectroscopic and Structural Characterization of Methylniobium Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylniobium Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound complexes in solution. fiveable.me By analyzing various nuclei within the molecule, researchers can piece together a detailed picture of the compound's constitution and behavior. fiveable.meuobasrah.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Complex The following data are illustrative for a generic this compound complex and may vary significantly based on the specific ligand environment and solvent.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Inferred Information |

|---|---|---|---|---|

| ¹H | 2.15 | singlet | N/A | Chemical environment of the methyl protons attached to the niobium center. |

Multinuclear NMR for Complex Characterization

To gain a more complete understanding of this compound complexes, multinuclear NMR is employed to probe nuclei other than ¹H and ¹³C. fiveable.mesouthampton.ac.uk This is particularly important for directly observing the metal center and other heteroatom ligands.

⁹³Nb NMR: Niobium-93 is an NMR-active nucleus (I = 9/2, 100% natural abundance). ⁹³Nb NMR spectroscopy provides direct information about the niobium coordination sphere, including its symmetry and the electronic nature of the bound ligands. huji.ac.il The chemical shift of ⁹³Nb is very sensitive to changes in the coordination environment and oxidation state. huji.ac.il However, as a quadrupolar nucleus, it often yields broad signals, which can sometimes make interpretation challenging. huji.ac.il

Other Nuclei: If the this compound complex contains other ligands with NMR-active nuclei, such as phosphines (³¹P) or fluorine-containing groups (¹⁹F), their respective NMR spectra are invaluable. ³¹P NMR, for example, can confirm the coordination of phosphine (B1218219) ligands and provide data on the Nb-P bonding interaction through coupling constants. ilpi.com Similarly, ¹⁹F NMR is extremely sensitive and offers detailed structural information about fluorinated ligands. southampton.ac.ukilpi.com This multi-pronged approach allows for a comprehensive characterization of the entire molecule. fiveable.me

Variable-Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes, or fluxionality, within this compound complexes. researchgate.net Many organometallic compounds are not static in solution and can undergo rapid intramolecular rearrangements. nih.gov By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals, which correspond to these dynamic behaviors. nih.govresearchgate.net

For this compound complexes, VT-NMR can be used to investigate phenomena such as:

Ligand Exchange: The exchange of ligands on and off the niobium center. At high temperatures, where exchange is fast on the NMR timescale, averaged signals are observed. Upon cooling, the signals may broaden and then sharpen into distinct resonances for each species.

Restricted Rotation: The rotation around the Nb-C bond or other bonds within the ligands may be hindered at low temperatures. VT-NMR can determine the energy barrier for such rotational processes.

Conformational Interconversion: The molecule may exist as a mixture of interconverting conformers. researchgate.net VT-NMR studies can help "freeze out" a single conformer at low temperatures, allowing for its complete characterization. nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination

While NMR provides invaluable data on the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. chemijournal.com

Single-crystal X-ray diffraction is the most powerful tool for obtaining an unambiguous structural determination of a crystalline this compound compound. chemijournal.comresearchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed 3D model of the molecule can be constructed. jocpr.com This technique yields precise measurements of:

Bond Lengths: The exact distance between atoms, most notably the Nb-C bond length of the methyl group, which provides insight into the bond's strength and order.

Bond Angles: The angles between bonded atoms, which define the geometry around the niobium center.

Stereochemistry: The absolute configuration of chiral centers, if present.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Complex This data is illustrative and represents plausible values for an organometallic niobium complex.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇Cl₄NbO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.490 |

| b (Å) | 17.679 |

| c (Å) | 14.129 |

| β (°) | 90.11 |

| Nb-C Bond Length (Å) | 2.185 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rsc.orgkhanacademy.org Each type of bond vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a this compound complex. samipubco.comlibretexts.org

For a this compound compound, key diagnostic peaks include:

C-H Vibrations: Stretching and bending vibrations of the methyl group's C-H bonds, typically observed in the 2850-3000 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively.

Nb-C Vibration: The stretching vibration of the niobium-carbon bond itself. This is a crucial absorption as it directly confirms the presence of the metal-carbon bond. This peak is typically found in the far-infrared region of the spectrum, usually between 400 and 600 cm⁻¹, and its position can provide information about the strength of the Nb-C bond. dalalinstitute.com

Other Ligand Vibrations: Any other functional groups on ancillary ligands will also show their characteristic absorption bands. samipubco.com

Table 3: Characteristic Infrared Absorption Frequencies for a this compound Complex

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (methyl) | 2960 - 2850 | Medium-Strong |

| C-H Bend (methyl) | 1450 - 1375 | Medium |

Ligand Effects and Coordination Sphere Engineering in Methylniobium Chemistry

Influence of Cyclopentadienyl (B1206354) and Substituted Cyclopentadienyl Ligands

Cyclopentadienyl (Cp) ligands and their substituted derivatives are cornerstones of organometallic chemistry, acting as ubiquitous "spectator" ligands that stabilize the metal center while allowing for rich reactivity. libretexts.orglibretexts.org In methylniobium chemistry, the Cp ligand (C₅H₅⁻) binds to the metal in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the niobium. libretexts.orgwikipedia.org This creates a stable "half-sandwich" or "piano stool" geometry in monocyclopentadienyl complexes, or a "sandwich" structure in bis(cyclopentadienyl) systems, also known as metallocenes. libretexts.orglibretexts.orgilpi.com

The electronic and steric properties of the niobium center can be systematically modified by introducing substituents onto the cyclopentadienyl ring. uni-regensburg.de A prominent example is the pentamethylcyclopentadienyl ligand (C₅Me₅⁻), commonly abbreviated as Cp. ilpi.com The five methyl groups on the Cp ligand impart significant changes compared to the unsubstituted Cp ligand:

Enhanced Electron Donation: The methyl groups are electron-releasing, making the Cp* ligand a stronger σ-donor and π-donor than Cp. gla.ac.uk This increases the electron density at the niobium center, which can influence its reactivity and the stability of different oxidation states. gla.ac.uk

Increased Steric Bulk: The Cp* ligand is sterically more demanding than Cp, providing a crowded environment around the metal. ilpi.com This steric shielding can stabilize the complex by kinetically hindering decomposition pathways and can impart high selectivity in catalytic reactions by controlling the approach of substrates to the metal's active site. ilpi.com

The use of even bulkier substituents can lead to highly encumbered ligands that allow for the isolation of complexes with unusual coordination numbers or reactivity. wikipedia.orguni-regensburg.de For instance, fusing a benzene (B151609) ring to the Cp ring creates an indenyl ligand, which can exhibit accelerated reaction rates due to a phenomenon known as "ring slippage," where the ligand temporarily changes its hapticity. ilpi.com The systematic derivatization of the Cp ring provides a powerful tool for tuning the properties of this compound complexes for specific applications. nitrkl.ac.in

| Ligand | Common Abbreviation | Key Feature | Effect on Niobium Center |

| Cyclopentadienyl | Cp | Unsubstituted 5-membered ring | Baseline stabilization |

| Pentamethylcyclopentadienyl | Cp* | Five methyl substituents | Increased electron donation and steric bulk ilpi.comgla.ac.uk |

| Methylcyclopentadienyl | Cp' | One methyl substituent | Subtle electronic and steric perturbation ilpi.com |

| Indenyl | Ind | Fused benzene ring | Can facilitate faster reactions via ring slippage ilpi.com |

| 1,3-Bis(trimethylsilyl)cyclopentadienyl | Cp'' | Two bulky SiMe₃ groups | Significant steric hindrance nih.gov |

Role of Ancillary Ligands (e.g., Phosphines, Alkyne, Imido, Amido)

Phosphine (B1218219) Ligands: Phosphines (PR₃) are highly versatile ancillary ligands due to the ease with which their steric and electronic properties can be altered by changing the R groups. sigmaaldrich.com They are excellent σ-donors and can stabilize a wide range of metal oxidation states. researchgate.net In this compound complexes, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity in cross-coupling reactions. sigmaaldrich.com Monodentate phosphines bind through a single phosphorus atom, while bidentate phosphines (diphosphines) can chelate to the metal center, occupying two coordination sites and often providing greater stability. sigmaaldrich.comresearchgate.net

Alkyne Ligands: Alkynes (RC≡CR) coordinate to niobium in a side-on fashion and can be viewed as either two-electron or four-electron donors. sci-hub.selkouniv.ac.in This flexibility has significant electronic consequences. As a four-electron donor, the alkyne forms a metallacyclopropene structure with the niobium, indicating a significant transfer of electron density from the metal to the ligand. sci-hub.se This interaction weakens and elongates the carbon-carbon triple bond. wikipedia.org The coordination of an alkyne to a this compound fragment can activate the alkyne toward further reactions, such as insertion or coupling, forming new carbon-carbon bonds. sci-hub.se

Imido and Amido Ligands: Imido (=NR) and amido (–NR₂) ligands are crucial for stabilizing high-oxidation-state niobium complexes. The imido ligand is a powerful π-donor, while the amido ligand is a strong σ- and π-donor. rsc.orgresearchgate.net In this compound chemistry, these nitrogen-based ligands can influence insertion reactions and stabilize the resulting products. For example, the insertion of molecules like carbodiimides or isocyanides into a Nb–amido bond is a known reaction pathway, which is affected by the steric bulk of the imido ligand present on the complex. rsc.orgresearchgate.net

| Ancillary Ligand Type | Bonding Characteristics | Typical Role in this compound Complexes |

| Phosphine (PR₃) | σ-donors, tunable steric/electronic properties sigmaaldrich.comresearchgate.net | Stabilize metal center, control catalytic activity |

| Alkyne (RC≡CR) | 2e⁻ or 4e⁻ donor, π-acceptor sci-hub.selkouniv.ac.in | Activate alkyne for insertion/coupling reactions wikipedia.org |

| Imido (=NR) | Strong π-donor rsc.org | Stabilize high oxidation states, influence reactivity |

| **Amido (–NR₂) ** | Strong σ- and π-donor rsc.org | Participate in insertion reactions, stabilize complexes |

Steric and Electronic Parameters of Ligand Architecture on Reactivity

The reactivity of a this compound complex is a direct consequence of the steric and electronic parameters imposed by its ligand architecture. wikipedia.org These two factors are often intertwined and must be considered together when designing a complex for a specific task.

Steric Effects: The steric hindrance, or bulkiness, of the ligands surrounding the niobium-methyl bond governs which molecules can approach the metal center. nih.gov Highly crowded complexes, for example, those bearing a Cp* ligand or bulky phosphines, can prevent bimolecular decomposition pathways, thus increasing the complex's thermal stability. ilpi.com However, excessive steric bulk can also block the coordination of a desired substrate, shutting down catalytic activity. nih.gov Therefore, a balance must be struck. Topographic steric maps and parameters like the Tolman cone angle for phosphine ligands are used to quantify and predict these effects. researchgate.netresearchgate.net

Electronic Effects: The electronic influence of a ligand is its ability to donate or withdraw electron density from the metal center. wikipedia.org Ligands like Cp* and alkylphosphines are strong electron donors, making the niobium center more electron-rich (more nucleophilic). gla.ac.uksigmaaldrich.com This can promote oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing ligands, such as those containing electronegative atoms like fluorine, make the niobium center more electron-poor (more electrophilic), which can enhance its reactivity toward electron-rich substrates. The electronic nature of the ligands directly impacts the strength of the niobium-methyl bond and the energy of the frontier molecular orbitals, which are key to the complex's reactivity. researchgate.netnih.gov

The interplay of these effects is crucial. For instance, in a polymerization catalyst, the ligands must be bulky enough to prevent catalyst deactivation but open enough to allow the monomer to coordinate. researchgate.net Simultaneously, their electronic properties must activate the monomer for insertion into the growing polymer chain. researchgate.net

Ligand Dissociation and Substitution Pathways

Ligand dissociation is a fundamental step in many reactions catalyzed by this compound complexes, as it creates a vacant coordination site necessary for substrate binding. numberanalytics.comfiveable.me The replacement of one ligand by another is known as ligand substitution. libretexts.orglibretexts.orgchemguide.co.uk These processes can occur through a spectrum of mechanisms.

Dissociative (D) Mechanism: In this two-step pathway, the outgoing ligand first detaches from the metal center, forming a coordinatively unsaturated intermediate. numberanalytics.comyoutube.com The incoming ligand then binds to this intermediate. libretexts.org This mechanism is common for sterically crowded, 18-electron complexes, where the dissociation of a ligand relieves steric strain. libretexts.orglibretexts.org The rate of a dissociative reaction is primarily dependent on the strength of the bond to the leaving group and is independent of the nature or concentration of the incoming ligand. libretexts.org

MLnX → [MLn] + X (slow, rate-determining) [MLn] + Y → MLnY (fast)

Associative (A) Mechanism: This is also a two-step process, but here the incoming ligand first attacks the metal center, forming a higher-coordinate, hypervalent intermediate. numberanalytics.comyoutube.com Subsequently, the leaving group detaches. This pathway is more common for complexes that are coordinatively unsaturated (fewer than 18 electrons) and have accessible coordination sites. youtube.com The reaction rate depends on both the incoming and outgoing ligands. libretexts.org

MLnX + Y → [MLnXY] (slow, rate-determining) [MLnXY] → MLnY + X (fast)

Interchange (I) Mechanism: This is a concerted process where the incoming ligand binds as the outgoing ligand departs, without a discrete intermediate. numberanalytics.comyoutube.com It can have more associative (Iₐ) or dissociative (Iₑ) character depending on whether bond-making or bond-breaking is more important in the transition state.

The preferred pathway for a given this compound complex depends on factors such as the electron count, steric crowding, and the nature of the solvent and the ligands involved. ualberta.ca Ligands that are strongly bonded to the niobium will be less likely to dissociate, potentially favoring an associative pathway if the complex is not too sterically hindered. Conversely, complexes with bulky ligands that weaken certain metal-ligand bonds may favor a dissociative route. libretexts.org

Methylniobium in Advanced Material Synthesis and Precursor Chemistry

Methylniobium as a Precursor for Polymeric Materials via Olefin Polymerization

While catalyst systems based on titanium and zirconium have historically dominated the field of olefin polymerization, research has shown that certain niobium complexes containing methyl ligands can serve as effective precursors for catalysts in these processes. Specifically, (arylimido)niobium(V) dimethyl complexes have demonstrated notable activity for the dimerization of ethylene (B1197577), a fundamental process in polymer chemistry. acs.orgdatapdf.com

These this compound complexes typically require activation by a cocatalyst, such as methylaluminoxane (B55162) (MAO), to generate the catalytically active species. acs.org The interaction with MAO is believed to generate a cationic niobium-methyl species, which is the active site for ethylene insertion and subsequent dimerization to form 1-butene. acs.org The activity of these catalyst systems can be significantly influenced by the nature of the ancillary ligands attached to the niobium center and the reaction conditions. researchgate.net

Further enhancement of catalytic activity has been observed with the addition of a third component, such as trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], which can lead to remarkably high turnover frequencies (TOF). acs.org For instance, certain systems have achieved TOFs in the millions per hour for ethylene dimerization. acs.org This line of research highlights the potential of this compound compounds not as direct polymerization catalysts themselves, but as crucial precursors to highly active catalytic systems.

Another relevant area is the use of dialkyl niobium complexes as precursors for niobium alkylidene catalysts, which are active in ring-opening metathesis polymerization (ROMP) of cyclic olefins. acs.org The synthesis of these active alkylidene species can proceed from dithis compound precursors, further underscoring the role of this compound compounds in generating catalysts for various types of olefin transformations.

| Precursor Complex | Cocatalyst/Activator | Temperature (°C) | TOF (h⁻¹) | Primary Product | Reference |

|---|---|---|---|---|---|

| Nb(N-2,6-ⁱPr₂C₆H₃)Me₂(L)¹ | MAO | 50 | 1,160,000 | 1-Butene | acs.org |

| Nb(N-2,6-ⁱPr₂C₆H₃)Me₂(L)¹ | MAO / [Ph₃C][B(C₆F₅)₄] | 50 | 2,100,000 | 1-Butene | acs.org |

| Nb(N-2,6-Me₂C₆H₃)Me₂(L)¹ | MAO | 50 | 40,000 | 1-Butene | acs.org |

¹L = 2-(2,6-Me₂C₆H₃)NCH₂(C₅H₄N)

Potential as Precursors for Niobium-Containing Nanomaterials

The synthesis of niobium-containing nanomaterials, such as niobium pentoxide (Nb₂O₅) nanoparticles and thin films, typically relies on precursors that can be controllably decomposed or reacted to form the desired material. mdpi.commdpi.comscielo.brnih.gov While common precursors include niobium alkoxides (e.g., niobium(V) ethoxide) and halides (e.g., niobium(V) chloride) for methods like sol-gel and hydrothermal synthesis, organometallic compounds such as this compound complexes present significant potential, particularly for vapor-phase deposition techniques. mdpi.commdpi.comscielo.brnih.gov

The primary advantage of using methyl-containing organoniobium precursors lies in their potential for volatility and clean decomposition. researchgate.net Techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) require precursors that can be vaporized without premature decomposition and then react on a substrate surface to form a high-purity thin film. researchgate.netcern.ch The organic ligands, in this case methyl groups, are designed to be readily eliminated during the deposition process, leaving behind the desired niobium-containing material.

Recent developments in precursor chemistry have led to the synthesis of novel this compound compounds specifically designed for these applications. For example, niobium precursor compounds with the general formula (RN)NbCpₓMeᵧ (where R is an alkyl group, Cp is a cyclopentadienyl (B1206354) group, and x+y=3) have been developed. These compounds exhibit good volatility and thermal stability, making them suitable for forming niobium-containing films via ALD at temperatures ranging from approximately 300°C to 400°C. The resulting niobium oxide films can be utilized as high-k dielectric materials in semiconductor devices.

The potential of these this compound precursors extends to the synthesis of other nanostructures. By modifying the reaction conditions, such as temperature, pressure, and the reactive gas (e.g., oxygen, water), it is conceivable that these precursors could be used in CVD processes to synthesize niobium oxide nanoparticles, nanowires, or other complex architectures. The thermal decomposition of such organometallic precursors is a key step, and understanding its mechanism is crucial for controlling the properties of the final nanomaterial. scielo.brresearchgate.net While the thermal decomposition of oxalate-based niobium complexes to Nb₂O₅ is well-studied, further research into the decomposition pathways of this compound compounds is needed to fully realize their potential in nanomaterial synthesis. scielo.brbohrium.comresearchgate.net

| Precursor Compound Formula | Intended Deposition Method | Key Properties | Resulting Material | Potential Application |

|---|---|---|---|---|

| (tBuN)NbCp₂Me | Atomic Layer Deposition (ALD) | Good volatility and thermal stability | Niobium Oxide (Nb₂O₅) Thin Film | High-k dielectric material |

| (tBuN)NbCpMe₂ | Atomic Layer Deposition (ALD) | Good volatility and thermal stability | Niobium Oxide (Nb₂O₅) Thin Film | High-k dielectric material |

Future Research Directions and Unresolved Challenges in Methylniobium Chemistry

Development of Novel and Green Synthetic Routes

A primary challenge in advancing methylniobium chemistry is the development of efficient, selective, and sustainable synthetic methodologies. Current synthetic routes often rely on highly reactive and non-selective methylating agents and require stringent anhydrous and anaerobic conditions, which can be energy-intensive and generate hazardous waste.

Future research must focus on "green chemistry" principles to create more environmentally benign and economically viable synthetic pathways. rsc.orgnih.gov This involves exploring alternative reaction media, reducing energy consumption, and improving atom economy. mdpi.com Key areas for investigation include:

Mechanochemistry: The use of mechanical force, such as ball milling, can drive reactions in the absence of bulk solvents, reducing waste and potentially enabling reactions that are difficult in solution. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a method for rapid and uniform heating, which can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.commdpi.com

Sonochemistry: The application of ultrasound can induce cavitation, creating localized high-pressure and high-temperature zones that can enhance reaction rates and yields. mdpi.com

Use of Greener Reagents and Solvents: Research into less hazardous methylating agents and the use of renewable or recyclable solvents, such as ionic liquids or supercritical fluids, is crucial for developing sustainable processes. nih.govmdpi.com

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for this compound Compounds

| Feature | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Methylating Agent | Methyllithium (B1224462), Grignard reagents | Dimethyl carbonate, Trimethylaluminum (with activators) |

| Solvents | Diethyl ether, Toluene (B28343), Hexane | Solvent-free (Mechanochemistry), Ionic Liquids, Supercritical CO₂ |

| Energy Input | Prolonged heating/refluxing | Microwave irradiation, Ultrasound |

| Byproducts | Stoichiometric salt waste (e.g., LiCl) | Minimal or recyclable byproducts |

| Reaction Conditions | Strict inert atmosphere, low temperatures | Milder conditions, potential for ambient temperature reactions |

Exploration of New Reactivity Modes and Transformative Reactions

The exploration of new reactivity patterns is at the core of advancing this compound chemistry. The niobium-carbon bond in this compound complexes is a hub of potential reactivity, but its behavior in complex transformations is largely uncharted territory. An unresolved challenge is to move beyond simple ligand substitution or insertion reactions to discover truly transformative processes. keqingmains.com

Future research should target the following areas:

C-H Bond Activation: Developing this compound systems capable of activating and functionalizing strong C-H bonds in alkanes and other hydrocarbons remains a significant goal. This could lead to direct methods for converting abundant feedstocks into valuable chemicals.

Dinitrogen Functionalization: Inspired by related early transition metal systems, the potential for this compound complexes to bind and activate atmospheric dinitrogen (N₂) is an exciting, albeit challenging, avenue. Success in this area could contribute to novel ammonia (B1221849) synthesis methods.

Small Molecule Activation: Investigating the reactivity of this compound species with small molecules like carbon dioxide (CO₂) and carbon monoxide (CO) could pave the way for new catalytic cycles for their conversion into fuels and chemical intermediates.

Polymerization Catalysis: While some niobium compounds are known polymerization catalysts, the specific utility of this compound complexes in controlling polymer architecture, such as stereoselectivity and block copolymer formation, is an open field of study.

Table 2: Potential New Reactivity Modes for this compound Complexes

| Reactivity Mode | Potential Transformation | Significance |

|---|---|---|

| C-H Activation | Direct conversion of alkanes to functionalized products | Valorization of abundant feedstocks |

| N₂ Activation | Catalytic conversion of nitrogen to ammonia or amines | Alternative to Haber-Bosch process |

| CO₂ Insertion | Formation of niobium-acetate or related species | Carbon capture and utilization |

| Olefin/Alkyne Metathesis | Catalytic redistribution of C=C or C≡C bonds | Synthesis of complex organic molecules |

| Controlled Radical Polymerization | Synthesis of polymers with defined molecular weights and low dispersity | Advanced materials science |

Design of Highly Active and Selective Catalytic Systems

A major unresolved problem is the rational design of this compound-based catalysts that exhibit both high activity (turnover frequency) and high selectivity for a desired product. reddit.com Achieving the optimal balance between catalytic activity and stability is a significant challenge. acs.org The design process must consider the interplay between the niobium metal center, the methyl group, and the ancillary ligands that complete the coordination sphere.

Future design strategies should focus on:

Ligand Tuning: Systematically modifying the steric and electronic properties of ancillary ligands (e.g., cyclopentadienyl (B1206354), imido, phosphine (B1218219) ligands) to fine-tune the reactivity of the niobium center. Bulky ligands can enhance stability and selectivity, while electron-donating or -withdrawing ligands can modulate the metal's Lewis acidity and redox potential.

Heterogenization: Supporting this compound complexes on solid materials like silica, alumina, or polymers. This can improve catalyst stability, facilitate separation from products, and enable use in continuous flow reactors. The interaction between the support and the complex can also influence catalytic performance. acs.org

Multimetallic Systems: Designing bimetallic or multimetallic complexes where a this compound center works in concert with another metal. This can enable cooperative effects, leading to new reactivity or enhanced catalytic performance not achievable with a single metal.

Table 3: Strategies for Designing Active and Selective this compound Catalysts

| Design Strategy | Objective | Expected Outcome |

|---|---|---|

| Sterically Demanding Ligands | Prevent bimolecular decomposition; create a specific substrate pocket | Increased catalyst lifetime; enhanced regioselectivity or stereoselectivity |

| Electron-Withdrawing Ligands | Increase Lewis acidity of the Nb center | Enhanced activity for reactions like olefin polymerization |

| Immobilization on Oxide Supports | Improve catalyst robustness and recyclability | Development of practical, industrial-scale processes |

| Synthesis of Dinuclear Complexes | Enable cooperative substrate activation | Access to novel reaction pathways and higher activities |

Advanced Characterization under Operando Reaction Conditions

A significant barrier to understanding and improving this compound catalysts is the lack of knowledge about the true nature of the active species and the reaction mechanism under actual catalytic conditions. Traditional characterization of pre-catalysts and post-reaction materials often fails to capture the dynamic and transient species that are key to catalysis.

The application of operando spectroscopy is critical to overcoming this challenge. This methodology involves the simultaneous measurement of catalytic performance (activity, selectivity) and spectroscopic data from the working catalyst. wikipedia.orgnumberanalytics.com Future research in this area will be indispensable.

Key techniques to be developed and applied include:

Operando Infrared (IR) and Raman Spectroscopy: These vibrational techniques can identify key functional groups and bonding modes of reactants, intermediates, and products on the catalyst surface in real-time. acs.orglehigh.edu For instance, they could track the insertion of an olefin into the Nb-CH₃ bond.

Operando X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS, performed at a synchrotron, can provide information on the oxidation state and local coordination environment of the niobium atoms as the reaction proceeds, helping to identify the active catalytic site. numberanalytics.comyoutube.com

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase catalysis, high-pressure NMR techniques can provide detailed structural information about species present in the reaction mixture, offering insights into reaction kinetics and mechanisms.

Table 4: Application of Operando Techniques to this compound Catalysis

| Operando Technique | Information Provided | Potential Insight for this compound Systems |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of adsorbed species and ligands | Observing Nb-CH₃ bond changes, substrate binding, and product formation |

| Raman Spectroscopy | Symmetric vibrations, metal-ligand bonds | Characterizing the Nb-C bond and support interactions under reaction conditions |

| X-ray Absorption (XAS) | Oxidation state, coordination number, bond distances | Determining the electronic and geometric structure of the active catalytic species |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Catalytic activity and selectivity | Correlating structural changes observed by spectroscopy with catalytic performance |

Computational Predictions for Rational Design of this compound Complexes and Catalysts

The trial-and-error approach to catalyst development is often slow and resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational, predictive design of new this compound complexes and catalysts. researchgate.netmdpi.com While computational methods are advancing rapidly, accurately modeling the complex electronic structures of transition metal compounds like those of niobium remains a challenge. nih.gov

Future computational efforts should be directed toward:

Mechanism Elucidation: Using DFT to map out the potential energy surfaces of proposed catalytic cycles. This can help identify rate-determining steps, transition state structures, and thermodynamically favorable pathways, guiding experimental efforts. chemrxiv.org

In Silico Screening: Developing computational models to predict the catalytic activity of a wide range of hypothetical this compound complexes with different ancillary ligands. chemrxiv.org This allows for the pre-screening of numerous candidates, prioritizing the most promising ones for synthesis.

Predicting Spectroscopic Signatures: Calculating the expected spectroscopic data (e.g., IR, NMR, XAS) for proposed intermediates. This provides a crucial link between theory and experiment, aiding in the interpretation of complex operando spectroscopic results. nih.govrsc.org

Integrating Machine Learning: Employing machine learning algorithms trained on experimental and computational data to accelerate the discovery of structure-property relationships and identify novel catalyst designs. biorxiv.orgresearchgate.net

Table 5: Computational Approaches for the Rational Design of this compound Catalysts

| Computational Method | Application | Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states | Elucidate reaction mechanisms and identify kinetic bottlenecks |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-like or supported catalysts | Understand the effect of the secondary coordination sphere or support |

| Ab Initio Molecular Dynamics (AIMD) | Simulating dynamic behavior at reaction temperatures | Predict catalyst stability and decomposition pathways |

| Machine Learning Models | High-throughput screening of virtual ligand libraries | Accelerate the discovery of optimal catalyst structures |

Q & A

Q. Q1. What are the standard methodologies for synthesizing methylniobium complexes, and how can their purity be validated?

Methodological Answer: Synthesis typically involves organometallic reactions under inert atmospheres (e.g., Schlenk line techniques) using niobium precursors and methylating agents like Grignard reagents. Key steps include:

- Characterization : Use NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination and X-ray crystallography for structural elucidation .

- Purity Validation : Combine elemental analysis (C/H/N ratios) with mass spectrometry (ESI-MS or MALDI-TOF) to verify stoichiometry and absence of byproducts .

- Reproducibility : Document reaction conditions (temperature, solvent, molar ratios) in detail, adhering to IUPAC nomenclature for compound identification .

Q. Q2. How should researchers design experiments to assess this compound’s reactivity with common substrates (e.g., alkenes, alkynes)?

Methodological Answer:

- Hypothesis-Driven Design : Start with kinetic studies under controlled conditions (e.g., UV-Vis spectroscopy to track reaction progress) .

- Control Experiments : Include blank runs (substrate without catalyst) and negative controls (non-reactive substrates) to isolate this compound’s role .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS for product distribution, IR spectroscopy for intermediate detection) .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s catalytic efficiency in C–H activation be resolved?

Methodological Answer: Contradictions often arise from variability in experimental setups. To address this:

Meta-Analysis : Compare datasets from literature, noting differences in substrate scope, catalyst loading, and reaction media .

Systematic Replication : Reproduce key studies with standardized protocols (e.g., fixed pressure/temperature) to isolate variables .

Computational Modeling : Use DFT calculations to predict mechanistic pathways and identify rate-limiting steps that experimental data may not capture .

Example Table: Comparative Catalytic Efficiency

| Study | Substrate | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| A | Benzene | 72 | 80°C, N₂ | [X] |

| B | Benzene | 58 | 60°C, air | [Y] |

Q. Q4. What strategies optimize this compound’s stability in protic solvents for aqueous-phase applications?

Methodological Answer:

- Ligand Engineering : Introduce sterically bulky or electron-donating ligands (e.g., cyclopentadienyl) to shield the niobium center from solvent attack .

- Solvent Screening : Test stability in mixed solvents (e.g., H₂O/THF) via time-resolved UV-Vis degradation assays .

- Mechanistic Probes : Use in situ Raman spectroscopy to monitor Nb–C bond cleavage under varying pH conditions .

Q. Q5. How can researchers reconcile discrepancies in spectroscopic data for this compound intermediates?

Methodological Answer:

- Multi-Technique Validation : Combine EXAFS (for local structure) with EPR (for paramagnetic species) to resolve ambiguous NMR/IR signals .

- Error Analysis : Quantify instrument sensitivity limits (e.g., detection thresholds for low-concentration intermediates) and report confidence intervals .

- Collaborative Cross-Check : Share raw data with peer labs to confirm interpretations, adhering to FAIR data principles .

Methodological Frameworks

Q. Q6. What statistical approaches are appropriate for analyzing this compound’s thermodynamic parameters?

Methodological Answer:

Q. Guidelines for Academic Rigor

- Ethical Reporting : Disclose all conflicting data and avoid selective publication of favorable results .

- Literature Synthesis : Cite primary sources (not reviews) for experimental protocols and prioritize recent studies (post-2020) to reflect advancements .

- Data Transparency : Archive raw spectra, crystallographic files, and computational inputs in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.